6-O-(Triisopropylsilyl)-D-glucal
Overview
Description
Synthesis of 6-O-(Triisopropylsilyl)-D-glucal Precursors
The synthesis of 6-O-alkyl and 6-O-glycidyl-d-glucose amphiphiles involves the use of 1,2-O-isopropylidene-3,5-O-propylidene-α-d-glucofuranose as a precursor. This compound is synthesized through a series of steps starting from 3-O-allyl-1,2-O-isopropylidene-α-d-glucofuranose. The process includes isomerization to a 3-O-prop-1-enyl variant, followed by acid-catalyzed intramolecular acetalation in an aprotic solvent to form the diacetal structure . This method provides a convenient route to synthesize derivatives that could potentially be used to create 6-O-(Triisopropylsilyl)-D-glucal.
Molecular Structure Analysis via NMR
The molecular structure and conformational distributions of glucopyranosides can be studied using 1H-NMR spectroscopy. In one study, methyl 4,6-di-O-d-glucopyranosyl-β-D-glucopyranosides were chirally deuterated at the (1→6)-linkage moiety. This selective deuteration was achieved through photobromination and subsequent reduction with tri-n-butyltin deuteride. The resulting chirally deuterated sugars allowed for the differentiation of H-6proR and H-6proS signals, providing insights into the conformational preferences around the C5-C6 bonds . This technique could be applied to analyze the molecular structure of 6-O-(Triisopropylsilyl)-D-glucal.
Chemical Reactions and Physical Properties
Although the provided papers do not directly discuss 6-O-(Triisopropylsilyl)-D-glucal, the synthesis and NMR studies of related glucopyranosides offer valuable information on the chemical reactions and physical properties of such compounds. The ability to synthesize specific isomers and analyze their molecular structures using NMR suggests that similar approaches could be used to study the chemical reactions and physical properties of 6-O-(Triisopropylsilyl)-D-glucal. The amphiphilic nature of the synthesized derivatives indicates potential applications in creating liquid-crystalline properties, which could be relevant for the physical properties of 6-O-(Triisopropylsilyl)-D-glucal .
Scientific Research Applications
Synthesis and Diastereoselective Benzannulation 6-O-(Triisopropylsilyl)-D-glucal has been utilized in the synthesis of carbene complexes and diastereoselective benzannulation. It involves the addition of protected 1-lithio-d-glucals to hexacarbonyl chromium, leading to the formation of chromans with controlled conformation by the nature of the protective groups. This is significant for creating polyoxygenated chromans with specific stereochemical configurations (Dötz, Otto, & Nieger, 2001).
Facilitation of C-Aryl Glucal Formation The compound is key in the preparation of C-aryl glucals through palladium-catalyzed coupling with metalated aromatics. This approach offers a high-yielding entry into C-aryl glucals, which are valuable precursors for synthesizing C-aryl glycosides (Friesen & Loo, 1991).
Azidodeoxy-D-glucose Derivative Formation Utilizing cyclic acetal protecting groups, 6-O-(Triisopropylsilyl)-D-glucal can be transformed into C-2 azidodeoxy-D-glucoses. This facilitates the production of various glucosamine building blocks from differentially protected glucal precursors, expanding the range of possible glucosamine derivatives (Seeberger, Roehrig, Schell, Wang, & Christ, 2000).
Formation of Unsaturated Glycosides It is used in the reaction with alcohols and acetals in the presence of boron trifluoride to produce unsaturated glycosides. This method allows the synthesis of various glycosides with specific stereochemical preferences (Ferrier & Prasad, 1969).
Selective Conversion to C(6)-O-Formates The compound, as a silyl ether of D-glucal, undergoes selective conversion to C(6)-O-formates when treated with Vilsmeier-Haack reagents. This showcases its reactivity and the potential for generating specific functionalized derivatives (Lellouche & Koeller, 2001).
Total Synthesis of Cyclophellitol and Epicyclophellitol It is instrumental in the total synthesis of cyclophellitol and epicyclophellitol, showcasing its utility in complex natural product synthesis. This involves radical cyclization and separation of diastereomeric mixtures for the synthesis of these compounds (Mcdevitt & Fraser-Reid, 1994).
Synthesis of 2-Deoxy-β-D-glucopyranosides The compound serves as a precursor in the synthesis of 2-Deoxy-β-D-glucopyranosides, proving its versatility in the formation of glycosyl donors and subsequent conversion to desired derivatives (Preuß & Schmidt, 1988).
Regio- and Stereoselective Additions The compound has been studied for its behavior in addition reactions with various nucleophiles. These studies provide insights into the regio- and stereoselectivity of these reactions, important for understanding and manipulating the chemical reactivity of sugar derivatives (Di Bussolo, Caselli, Romano, Pineschi, & Crotti, 2004).
Ultrasound-Promoted Glycosidation Ultrasound-promoted glycosidation using 6-O-(Triisopropylsilyl)-D-glucal has been explored, indicating the potential for innovative reaction conditions to affect glycosylation reactions (Regueira, Dantas, DE FREITAS, da Silva, Freitas Filho, Menezes, & Freitas, 2016).
Mechanism of Action
Target of Action
6-O-(Triisopropylsilyl)-D-glucal is primarily used as a biochemical reagent . It serves as a biological material or organic compound for life science-related research . .
Mode of Action
The compound is part of the silyl-protective groups used in organic chemistry . These groups, including triisopropylsilyl (TIPS), are widely used alcohol protective groups . They have significantly different electronic and steric requirements than acyl and alkyl protective groups, which becomes important when two or more neighboring alcohols are silyl protected .
Biochemical Pathways
The compound plays a role in the glycosylation reactions in carbohydrate chemistry . Polysilylated glycosyl donors, like 6-O-(Triisopropylsilyl)-D-glucal, have been found to have unusual properties such as high (or low) reactivity or high stereoselectivity .
properties
IUPAC Name |
(2R,3S,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYZHAYQIZWKLNP-KFWWJZLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@H]([C@@H](C=CO1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442559 | |
Record name | 6-O-(Triisopropylsilyl)-D-glucal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-(Triisopropylsilyl)-D-glucal | |
CAS RN |
137915-37-8 | |
Record name | 1,5-Anhydro-2-deoxy-6-O-[tris(1-methylethyl)silyl]-D-arabino-hex-1-enitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=137915-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-O-(Triisopropylsilyl)-D-glucal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70442559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-O-(Triisopropylsilyl)-D-glucal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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